molecular formula C₂₀H₁₈D₆N₂O₄ B1151281 Pheniramine-d6 Maleate

Pheniramine-d6 Maleate

Cat. No.: B1151281
M. Wt: 362.45
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Isotopic Labeling in Chemical Biology and Pharmaceutical Sciences

Isotopic labeling involves the replacement of one or more atoms of a molecule with their isotopes, which have the same number of protons but a different number of neutrons. musechem.com This subtle change in mass does not significantly alter the chemical properties of the molecule but provides a distinct signature that can be tracked and measured. musechem.comclearsynth.com

A fundamental application of isotopic labeling is in the elucidation of a drug's absorption, distribution, metabolism, and excretion (ADME) pathways. musechem.comnih.gov By introducing a labeled drug into a biological system, scientists can trace its journey and identify the resulting metabolites. clearsynth.comsciencecoalition.org This is crucial for understanding a drug's mechanism of action, identifying potential drug-drug interactions, and ensuring the safety and efficacy of new therapeutic agents. nih.govsciencecoalition.org The use of deuterium (B1214612) can also help in designing safer drugs by potentially reducing the formation of harmful metabolites. sciencecoalition.org

Deuterated compounds, such as Pheniramine-d6 maleate (B1232345), are invaluable as internal standards in quantitative analytical techniques, particularly in mass spectrometry (MS) coupled with separation methods like liquid chromatography (LC) or gas chromatography (GC). clearsynth.comtexilajournal.comaptochem.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to a sample. aptochem.com

The use of a deuterated internal standard is considered the gold standard in bioanalysis for several reasons: aptochem.comscioninstruments.com

Co-elution: The deuterated standard co-elutes with the non-labeled analyte, meaning they travel through the separation column at the same rate. aptochem.com

Similar Ionization: Both the analyte and the standard exhibit nearly identical ionization efficiency in the mass spectrometer. scioninstruments.com

Correction for Variability: It compensates for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification. clearsynth.comaptochem.comscioninstruments.com

Matrix Effect Compensation: In complex biological samples, other molecules can interfere with the ionization of the analyte, a phenomenon known as the matrix effect. A deuterated internal standard helps to correct for these interferences. clearsynth.com

Overview of Pheniramine (B192746) Maleate and its Research Relevance

Pheniramine is a first-generation antihistamine belonging to the alkylamine class. patsnap.comnih.gov It functions by competitively blocking histamine (B1213489) H1 receptors, thereby alleviating symptoms associated with allergic reactions such as hay fever, rhinitis, and urticaria. patsnap.comselleckchem.com It also possesses anticholinergic properties. patsnap.comwikipedia.org

The quest to counteract the effects of histamine began in the 1930s. wikipedia.orgnih.gov The first clinically useful antihistamine, phenbenzamine, was introduced in 1942. wikipedia.org This was followed by the development of numerous other first-generation antihistamines, including pheniramine, which was patented in 1948. wikipedia.orgwikipedia.org These early antihistamines were effective but often caused sedation due to their ability to cross the blood-brain barrier. udes.edu.co The 1980s saw the advent of second-generation antihistamines, which were designed to be more selective for peripheral H1 receptors and thus less sedating. udes.edu.cokarger.com

The primary rationale for synthesizing deuterated versions of drugs like pheniramine is for their use as internal standards in bioanalytical methods. The slight increase in mass due to the deuterium atoms allows the mass spectrometer to distinguish between the internal standard and the native drug, while their nearly identical chemical behavior ensures accurate quantification. clearsynth.comaptochem.com This is crucial for pharmacokinetic studies, which investigate how a drug is processed by the body over time. smolecule.com

In some cases, deuteration can also be used to alter a drug's metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve breaking this bond. isotope.commusechem.com This "kinetic isotope effect" can lead to a longer drug half-life and potentially improved therapeutic efficacy or a different side effect profile. isotope.comwikipedia.org

Chemical and Physical Data of Pheniramine-d6 Maleate

PropertyValue
Chemical Name N,N-bis(methyl-d3)-3-phenyl-3-(pyridin-2-yl)propan-1-amine maleate
Molecular Formula C₂₀H₁₈D₆N₂O₄
Molecular Weight 362.45 g/mol
Unlabeled CAS Number 132-20-7
Appearance White powder

Table 1: Key chemical and physical properties of this compound. lgcstandards.com

Research Applications of this compound

The primary application of this compound is as an internal standard for the quantification of pheniramine in biological samples using LC-MS or GC-MS. medchemexpress.com This is essential for:

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion of pheniramine. smolecule.comnih.gov Pheniramine is metabolized in the liver, primarily by the CYP2D6 enzyme, to form metabolites such as N-desmethylpheniramine and N-didesmethylpheniramine. nih.govmedicaldialogues.in Accurate quantification of the parent drug is vital to understanding these processes.

Bioequivalence Studies: Comparing the bioavailability of different formulations of pheniramine.

Toxicology Studies: Measuring levels of pheniramine in cases of overdose.

This compound exemplifies the critical role of deuterated compounds in modern pharmaceutical research. As a stable isotope-labeled internal standard, it enables the precise and accurate quantification of pheniramine in complex biological matrices, which is fundamental to understanding its pharmacokinetic properties. The broader field of isotopic labeling continues to be a cornerstone of drug discovery and development, providing invaluable tools for elucidating mechanisms of action and ensuring the safety and efficacy of therapeutic agents. musechem.com

Properties

Molecular Formula

C₂₀H₁₈D₆N₂O₄

Molecular Weight

362.45

Synonyms

1-Phenyl-1-(2-pyridyl)-3-dimethylaminopropane-d6 Maleate;  2-[α-[2-(Dimethylamino)ethyl]benzyl]pyridine-d6 Maleate;  Antolozine-d6;  Daneral-d6;  Fervex-d6;  Inhiston-d6;  Metron-d6;  Naphcon A-d6;  PM 241-d6;  Pheniramine Hydrogen-d6 Maleate;  Trimeton-d6;  Tr

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies

Approaches to Deuterium (B1214612) Labeling of Complex Organic Molecules

The introduction of deuterium into complex organic molecules is a fundamental process in medicinal chemistry and drug development. google.comnist.gov Deuteration can alter the physicochemical properties of a molecule, influencing its metabolic fate and pharmacokinetic profile. google.com Various techniques have been developed to achieve site-specific deuteration, each with its own advantages and challenges.

Specific Deuteration Techniques

Several methods are employed for the specific incorporation of deuterium into organic molecules. These include:

Hydrogen-Deuterium (H/D) Exchange: This technique involves the exchange of protons for deuterons, often catalyzed by metals such as palladium or platinum, or by acids and bases. google.com The choice of catalyst and reaction conditions can influence the position and extent of deuteration.

Reduction of Functional Groups with Deuterated Reagents: Carbonyl groups, esters, and other functional groups can be reduced using deuterium-donating reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium at specific positions.

Use of Deuterated Building Blocks: A common and often more controlled approach involves the synthesis of the target molecule from smaller, pre-deuterated starting materials. nist.gov This "bottom-up" strategy allows for precise control over the location of the deuterium labels.

Photochemical Methods: Visible-light induced deuteration has emerged as a mild and sustainable method for the late-stage deuteration of complex structures, often utilizing D₂O as the deuterium source.

Challenges and Innovations in Site-Specific Deuteration

Achieving high levels of deuterium incorporation at specific sites within a complex molecule without isotopic scrambling can be challenging. cdnisotopes.com Innovations in catalysis, including the development of more selective and efficient catalysts, are continuously addressing these challenges. The use of advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, is crucial for verifying the position and extent of deuteration.

Synthesis of Pheniramine-d6 Maleate (B1232345)

The synthesis of Pheniramine-d6 Maleate typically involves a multi-step process that strategically incorporates the deuterium atoms into a key precursor before the final assembly of the pheniramine (B192746) molecule and its subsequent salt formation. The most common approach involves the use of a deuterated alkylating agent.

Precursor Synthesis and Intermediate Derivatization for Deuteration

The synthesis of Pheniramine-d6 hinges on the preparation of a deuterated form of N,N-dimethyl-2-chloroethylamine. Specifically, 2-Chloro-N,N-dimethyl-d6-ethylamine hydrochloride is the key deuterated precursor. cdnisotopes.comlgcstandards.com In this molecule, the six deuterium atoms are located on the two methyl groups attached to the nitrogen atom.

The synthesis of this precursor can be achieved through various methods, often starting from commercially available deuterated methylating agents.

Reaction Pathways for Deuterium Incorporation

The core of the Pheniramine-d6 synthesis lies in the reaction between 2-benzylpyridine (B1664053) and the deuterated precursor, 2-Chloro-N,N-dimethyl-d6-ethylamine. This reaction is analogous to the synthesis of non-deuterated pheniramine. google.com

The reaction proceeds via a nucleophilic substitution, where the nitrogen of the deprotonated 2-benzylpyridine attacks the electrophilic carbon of the 2-Chloro-N,N-dimethyl-d6-ethylamine, displacing the chloride ion. A strong base, such as sodium amide (NaNH₂), is typically used to deprotonate the methylene (B1212753) bridge of 2-benzylpyridine, making it sufficiently nucleophilic. google.com

Deprotonation of 2-benzylpyridine: 2-benzylpyridine is treated with a strong base like sodium amide in an appropriate solvent (e.g., liquid ammonia (B1221849) or an inert organic solvent) to form a carbanion.

Alkylation with the deuterated precursor: The resulting carbanion reacts with 2-Chloro-N,N-dimethyl-d6-ethylamine hydrochloride to form the deuterated pheniramine base.

This pathway ensures that the six deuterium atoms are specifically located on the terminal dimethylamino group of the resulting pheniramine molecule.

Maleate Salt Formation Post-Deuteration

Once the free base of Pheniramine-d6 has been synthesized and purified, it is converted to its maleate salt to improve its stability and handling properties. This is a standard acid-base reaction. nih.gov

The Pheniramine-d6 free base is dissolved in a suitable organic solvent, such as ethanol (B145695) or isopropanol, and a solution of maleic acid in the same or a compatible solvent is added. The this compound salt then precipitates out of the solution and can be collected by filtration, washed, and dried. nih.gov This final step yields the desired this compound as a stable, crystalline solid.

Advanced Spectroscopic and Chromatographic Characterization of Deuterated Compounds

Confirmation of Deuteration and Structural Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Quantification and Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and is particularly powerful for characterizing deuterated compounds. Both Proton (¹H) NMR and Deuterium (²H) NMR are employed to confirm the deuteration of Pheniramine-d6 Maleate (B1232345).

In the ¹H NMR spectrum of a successfully deuterated sample, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. For Pheniramine-d6 Maleate, where the six protons of the two methyl groups are replaced with deuterium, the characteristic singlet or multiplet associated with these N-methyl protons in the spectrum of non-deuterated pheniramine (B192746) would be expected to disappear.

Conversely, ²H NMR spectroscopy directly detects the deuterium nuclei. wikipedia.org A ²H NMR spectrum of this compound would show a signal at a chemical shift corresponding to the methyl groups, confirming the location of the deuterium atoms. sigmaaldrich.com The integration of this signal can be used to quantify the level of deuterium incorporation. For highly deuterated compounds, ²H NMR can be more informative than ¹H NMR for both structure verification and enrichment determination. sigmaaldrich.com

Quantitative NMR (qNMR) methods can be applied to determine the precise isotopic enrichment by comparing the integral of the deuterium signal to that of an internal standard. researchgate.net

Table 1: Hypothetical ¹H NMR and ²H NMR Data for this compound

Nucleus Expected Chemical Shift (ppm) Expected Multiplicity Expected Integration Interpretation
¹H~2.2-2.3SingletAbsent or <5% of expectedConfirms replacement of N-methyl protons with deuterium.
²H~2.2-2.3SingletCorresponds to 6 DeuteronsConfirms the presence and quantifies the deuterium on the N-methyl groups.

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Verification

Mass spectrometry is an indispensable tool for verifying the molecular weight of a compound and assessing its isotopic purity. nih.gov High-resolution mass spectrometry (HRMS) is particularly useful for distinguishing between isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.net

The molecular weight of non-deuterated Pheniramine (the free base) is approximately 240.34 g/mol . With the replacement of six hydrogen atoms (atomic mass ~1.008 amu) with six deuterium atoms (atomic mass ~2.014 amu), the molecular weight of Pheniramine-d6 is expected to increase by approximately 6.036 amu. Therefore, the mass spectrum of this compound will show a molecular ion peak corresponding to the increased mass.

The isotopic purity can be determined by examining the relative intensities of the molecular ion peaks of the deuterated compound and any residual non-deuterated or partially deuterated species. nih.gov For a highly enriched sample of this compound, the peak corresponding to the d6 isotopologue should be the most abundant.

Table 2: Expected Molecular Ion Peaks in Mass Spectrum of Pheniramine-d6

Isotopologue Description Expected m/z (Monoisotopic) Expected Relative Abundance
d0Non-deuterated Pheniramine~240.16Very Low
d1-d5Partially deuterated Pheniramine~241.17 - 245.19Low
d6Fully deuterated Pheniramine~246.20High (>98%)

Note: The m/z values are for the free base and are approximate. The actual observed values may differ slightly based on the ionization method and instrument calibration.

Vibrational Spectroscopy (FTIR, Raman) for Isotopic Bond Differentiation

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are sensitive to the masses of the atoms in a bond. libretexts.org The substitution of a hydrogen atom with a heavier deuterium atom results in a predictable shift of the corresponding vibrational frequency to a lower wavenumber (energy). libretexts.org

The stretching vibration of a C-H bond typically appears in the range of 2850-3000 cm⁻¹ in an IR or Raman spectrum. Due to the increased reduced mass of the C-D bond, the C-D stretching vibration is expected to appear at a lower frequency, typically around 2100-2250 cm⁻¹. libretexts.org

Therefore, the FTIR and Raman spectra of this compound would exhibit a decrease in the intensity of the C-H stretching bands associated with the methyl groups and the appearance of new bands in the C-D stretching region. aip.orgaip.org This provides direct evidence of deuteration. aip.orgaip.org

Table 3: Expected Vibrational Band Shifts in this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) in Non-deuterated Pheniramine Expected Wavenumber (cm⁻¹) in this compound
N-CH₃ Symmetric and Asymmetric Stretching2850 - 2980Absent or significantly reduced
N-CD₃ Symmetric and Asymmetric StretchingNot Applicable~2100 - 2250

Purity Assessment and Isotopic Enrichment Analysis

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of pharmaceutical compounds. nih.gov A validated, stability-indicating HPLC method can separate this compound from any process-related impurities or degradation products. nih.govresearchgate.net

The chromatographic behavior of this compound is expected to be very similar to that of its non-deuterated counterpart, so existing HPLC methods for pheniramine can be readily adapted. mdpi.com Detection is typically performed using a UV detector, as the chromophores of the molecule are unaffected by deuteration. nih.gov Advanced detectors, such as a diode array detector (DAD) or a mass spectrometer (LC-MS), can provide additional information for peak identification and purity assessment. acs.org

An LC-MS method is particularly powerful as it combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry, allowing for the simultaneous assessment of chemical purity and isotopic enrichment of the eluted peaks. acs.org

Table 4: Illustrative HPLC Method Parameters for this compound

Parameter Condition
Column C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Flow Rate 1.0 mL/min
Detection UV at ~262 nm or Mass Spectrometry
Retention Time Expected to be similar to non-deuterated Pheniramine Maleate

Gas Chromatography (GC) for Volatile Byproducts and Isotopic Analysis

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another valuable technique for purity and isotopic analysis, especially for identifying any volatile byproducts from the synthesis. The compound may require derivatization to increase its volatility for GC analysis.

GC-MS provides excellent separation and sensitive detection. The mass spectrometer can be used to analyze the isotopic composition of the main component peak, providing a measure of isotopic enrichment. It can also help in the identification of any co-eluting impurities.

Development and Validation of Advanced Analytical Methods Utilizing Pheniramine D6 Maleate

Role of Pheniramine-d6 Maleate (B1232345) as an Internal Standard in Quantitative Assays

Pheniramine-d6 maleate, the deuterium-labeled analog of pheniramine (B192746) maleate, serves a critical function in modern analytical chemistry as an internal standard. Its utility is most pronounced in quantitative assays where precision and accuracy are paramount. Because its chemical and physical properties are nearly identical to the unlabeled analyte, pheniramine, it co-elutes during chromatography and experiences similar ionization efficiency in mass spectrometry. However, its increased mass due to the six deuterium (B1214612) atoms allows it to be distinguished from the native compound by a mass spectrometer. This characteristic makes it an ideal tool to correct for variations in sample preparation, injection volume, and matrix effects, thereby significantly enhancing the reliability of quantitative results.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantitative measurements, and the use of this compound is a prime example of its application. youtube.comrestek.com The core principle of IDMS involves adding a known quantity of an isotopically enriched standard, such as this compound, to a sample containing the analyte of interest (pheniramine). youtube.com This "spiked" sample is then processed through extraction, purification, and analysis.

During mass spectrometric analysis, the instrument measures the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard. youtube.com Since the labeled standard is subjected to the exact same procedural steps and potential sources of error as the native analyte, any loss of substance during sample workup or fluctuations in instrument response will affect both compounds equally. restek.com This ensures that the measured ratio remains constant and directly proportional to the original concentration of the analyte. Consequently, IDMS is considered a gold-standard method because it minimizes errors arising from sample matrix interference and extraction inefficiencies, leading to highly accurate and reproducible results. restek.com

In quantitative analysis using this compound, a calibration curve is essential for determining the concentration of pheniramine in unknown samples. The curve is constructed by preparing a series of calibration standards with known concentrations of pheniramine, to each of which a constant, known amount of the internal standard, this compound, is added.

The standards are then analyzed, and the instrument response is recorded. A calibration curve is generated by plotting the ratio of the peak area of the analyte (pheniramine) to the peak area of the internal standard (this compound) on the y-axis against the corresponding concentration of the analyte on the x-axis. A linear regression model is typically applied to this data to establish a mathematical relationship, expressed by the equation y = mx + c, where 'y' is the peak area ratio, 'x' is the concentration, 'm' is the slope of the line, and 'c' is the y-intercept. The linearity of this relationship is assessed by the coefficient of determination (R²), with values ≥ 0.985 indicating a strong linear fit. nih.gov

Table 1: Example Calibration Data for Pheniramine using this compound as an Internal Standard

Pheniramine Concentration (ng/mL)Peak Area (Pheniramine)Peak Area (Pheniramine-d6)Peak Area Ratio (Analyte/IS)
2.05,15025,5000.202
10.026,20025,8001.016
50.0135,50026,1005.192
250.0690,00025,95026.590
500.01,385,00026,25052.762
1000.02,800,00026,400106.061

This is a representative data table created for illustrative purposes.

Chromatographic Separation Techniques

Chromatographic separation is a fundamental step in the analysis of pheniramine, ensuring that it is isolated from other matrix components before detection by mass spectrometry. The use of this compound as an internal standard is compatible with both liquid and gas chromatography techniques.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of pheniramine in various matrices, including biological specimens. nih.gov In a typical LC-MS/MS method, pheniramine and its internal standard, this compound, are separated on a reversed-phase column, such as a Poroshell 120EC-C18 column. nih.gov

The separation is achieved using a mobile phase gradient, often consisting of acetonitrile (B52724) and water containing a small percentage of an acid like formic acid to improve peak shape and ionization efficiency. nih.gov Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode and utilizing multiple reaction monitoring (MRM). nih.gov MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For pheniramine, these transitions might be m/z 241.3 → 195.8 and 167.1, while for pheniramine-d6, the transition would be m/z 247.6 → 173.1. nih.gov

Table 2: Typical LC-MS/MS Parameters for Pheniramine Analysis

ParameterValue
Chromatography
ColumnPoroshell 120EC-C18 (2.1 mm × 50 mm, 2.7 µm) nih.gov
Mobile Phase A0.1% Formic Acid in Water nih.gov
Mobile Phase B0.1% Formic Acid in Acetonitrile nih.gov
Flow Rate500 µL/min nih.gov
Elution ModeGradient nih.gov
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI) nih.gov
Monitoring ModeMultiple Reaction Monitoring (MRM) nih.gov
Pheniramine Transitionm/z 241.3 → 195.8 nih.gov
Pheniramine-d6 Transitionm/z 247.6 → 173.1 nih.gov

Gas chromatography-mass spectrometry (GC-MS) and its tandem version (GC-MS/MS) represent another viable approach for the analysis of pheniramine. This technique is particularly suitable for volatile and thermally stable compounds. Prior to analysis, a liquid-liquid extraction is typically performed to isolate the analyte and internal standard from the sample matrix. researchgate.net

In a GC-MS method, separation is accomplished using a capillary column, such as one cross-linked with 5% diphenyl and 95% polydimethylsiloxane. researchgate.net The instrument is operated with a temperature program to ensure the efficient separation of components. For detection, a mass spectrometer, often equipped with an electron impact (EI) source, is used. When operated in tandem MS/MS mode, specific precursor and product ions are selected for pheniramine and pheniramine-d6 to ensure high selectivity and reduce chemical noise, similar to the MRM approach in LC-MS/MS. nih.gov

Optimizing chromatographic parameters is crucial for achieving the best possible resolution, peak shape, and sensitivity in the analysis of pheniramine. Key factors in LC methods include the composition of the mobile phase, column chemistry, and flow rate. For instance, adjusting the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer can significantly impact the retention time and separation efficiency of pheniramine from matrix interferences. mdpi.com The choice of column, such as a C18 or a Phenyl-Hexyl, can also provide alternative selectivity. mdpi.comfda.gov.tw

In GC methods, the temperature program, including the initial temperature, ramp rate, and final temperature, must be carefully controlled to ensure adequate separation without causing thermal degradation of the analyte. The choice of carrier gas and its flow rate also play a significant role in method performance. For both LC and GC, system suitability tests are performed to ensure the analytical system is operating correctly. Parameters such as resolution, tailing factor, and theoretical plate height are monitored to guarantee the quality of the chromatographic data. mdpi.com

Method Validation Parameters for Bioanalytical Assays

The validation of a bioanalytical method is essential to demonstrate its reliability for its intended purpose. When using this compound as an internal standard, the following validation parameters are rigorously assessed.

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte. The use of this compound helps to ensure a stable and predictable response ratio between the analyte and the internal standard across a defined concentration range. In a study quantifying pheniramine in various biological samples, the method demonstrated excellent linearity over wide dynamic ranges, with a coefficient of linearity (r²) of ≥ 0.985%. researchgate.netnih.gov The established linear ranges were tailored to the specific matrix being analyzed.

Table 1: Linearity and Dynamic Range in Various Biological Matrices

Biological Matrix Dynamic Range Coefficient of Linearity (r²)
Blood 2–1000 ng/mL ≥ 0.985%
Urine 2–1000 ng/mL ≥ 0.985%
Oral Fluid 2–1000 ng/mL ≥ 0.985%
Hair 2–1000 ng/mg ≥ 0.985%

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy reflects the closeness of the mean test results to the true value. Assays utilizing this compound as an internal standard have demonstrated high precision and accuracy. For bioanalytical methods, precision is typically required to be within 15% Relative Standard Deviation (RSD), except at the lower limit of quantification where 20% is acceptable. nih.gov Similarly, accuracy should be within ±15% of the nominal value (±20% at the LLOQ). nih.gov

A comprehensive study reported intra-day and inter-day precision for the quantification of pheniramine across multiple matrices, with RSD values ranging from 4.1% to 9.3% and 2.8% to 11.2%, respectively, well within the accepted limits. researchgate.netnih.gov This high degree of precision is largely attributable to the ability of the deuterated internal standard to correct for procedural variability.

Table 2: Intra-day and Inter-day Precision Using this compound

Parameter Precision (%RSD)
Intra-day Precision 4.1 – 9.3%

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov The stable signal provided by this compound aids in the reliable measurement of the analyte at very low concentrations. For the analysis of pheniramine, specific LODs and LLOQs have been established.

Table 3: Limits of Detection (LOD) and Quantification (LOQ) in Different Matrices

Biological Matrix Limit of Detection (LOD) Lower Limit of Quantification (LOQ)
Blood 1 ng/mL 2 ng/mL
Urine 1 ng/mL 2 ng/mL
Oral Fluid 1 ng/mL 2 ng/mL
Hair 1 ng/mL 2 ng/mL

Matrix effects are a significant challenge in LC-MS analysis, occurring when co-eluting endogenous components from the sample interfere with the ionization of the analyte, leading to ion suppression or enhancement. longdom.orgchromatographyonline.com This can compromise the accuracy and reproducibility of the method. chromatographyonline.com The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these effects. longdom.orgchromatographyonline.com Because the SIL-IS has nearly identical physicochemical properties and retention time to the analyte, it experiences the same degree of ion suppression or enhancement. longdom.org By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized.

In a study quantifying pheniramine, the ionization suppression was evaluated and found to range from -4.6% to -14.4% across the different biological matrices studied. researchgate.netnih.gov Despite this suppression, the use of this compound ensured that the method remained accurate and reliable.

Extraction recovery is a measure of the efficiency of the sample preparation process in extracting the analyte from the biological matrix. While high and consistent recovery is desirable, the primary role of this compound is to correct for any variability or loss during the extraction steps. The internal standard is added to the sample at the beginning of the process. Consequently, any analyte lost during sample preparation is accompanied by a proportional loss of the internal standard, keeping the analyte-to-internal-standard ratio constant. Research has shown that methods employing solid-phase extraction for pheniramine achieved mean extraction recoveries between 86.3% and 95.1%. researchgate.netnih.gov

Table 4: Method Performance in Various Matrices

Biological Matrix Mean Extraction Recovery Ionization Suppression

Applications in Non-Clinical Biological Matrix Analysis

The robust analytical methods developed using this compound as an internal standard have been successfully applied to the analysis of pheniramine in various non-clinical and alternative biological matrices. These matrices are of significant interest in clinical and medico-legal cases, particularly for retrospective investigations of substance use. researchgate.net

For example, hair and nail samples can accumulate substances over long periods, providing a history of exposure. researchgate.net Oral fluid analysis offers a non-invasive method for detecting recent drug use. Validated LC-MS/MS methods have been used to quantify pheniramine levels in samples from chronic drug abusers. The concentrations detected in these alternative matrices were significant, demonstrating the utility of these validated assays for toxicological screening and forensic analysis. researchgate.netnih.gov

Hair: Pheniramine levels ranged from 10–170 ng/mg. researchgate.netnih.gov

Nails: Pheniramine levels were found to be between 8–86 ng/mg. researchgate.netnih.gov

Oral Fluid: Concentrations of 25–379 ng/mL were detected. researchgate.netnih.gov

The successful application of these methods underscores the importance of using a reliable internal standard like this compound to ensure data integrity when analyzing complex non-clinical biological samples.

Table of Compounds

Compound Name
Pheniramine

Quantification in In Vitro Cellular Systems

Analytical Protocols for Animal Tissue and Fluid Samples (e.g., Urine, Plasma, Hair, Nail)

A robust and sensitive analytical method has been developed and validated for the quantification of pheniramine in various biological samples, including blood, urine, oral fluid, hair, and nails, using Pheniramine-d6 as an internal standard. nih.govresearchgate.net This methodology employs solid-phase extraction (SPE) for sample clean-up, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a highly selective and sensitive detection technique. nih.gov

Sample Preparation and Analysis:

The established protocol involves extracting pheniramine from the biological specimens via solid-phase extraction. nih.gov Chromatographic separation is achieved on a Poroshell 120EC-C18 column (2.1 mm × 50 mm × 2.7 µm). nih.gov The mobile phase consists of a gradient of water and acetonitrile with 0.1% formic acid, delivered at a flow rate of 500 μL/min. nih.gov

For detection, a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is used. nih.gov The analysis is performed in multi-reaction monitoring (MRM) mode, tracking specific ion transitions for both the target compound and the internal standard. nih.gov The MRM transitions monitored are m/z 241.3 → 195.8 and 167.1 for pheniramine, and m/z 247.6 → 173.1 for the internal standard, Pheniramine-d6. nih.gov This ensures specificity and minimizes interference from other components in the matrix. The retention time for pheniramine under these conditions is approximately 3.0 minutes. nih.gov

Method Validation:

The method has been rigorously validated across all matrices, demonstrating excellent performance in linearity, sensitivity, recovery, and precision. nih.gov

Linearity: The quantification method showed strong linearity, with a coefficient of linearity (r²) of ≥ 0.985. nih.govresearchgate.net The linear range was established as 2–1000 ng/mL for blood, urine, and oral fluid, 2–1000 ng/mg for hair, and 5–1000 ng/mg for nails. nih.govresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The method is highly sensitive, with the lower limit of quantification (LLOQ) being 2 ng/mL for blood, urine, oral fluid, and hair. nih.govresearchgate.net For nail samples, the LLOQ was 5 ng/mg. nih.govresearchgate.net The limit of detection (LOD) was 1 ng/mL for blood, urine, oral fluid, and hair, and 2.5 ng/mg for nails. nih.gov

Recovery and Matrix Effects: The mean extraction recovery for pheniramine was high, ranging from 86.3% to 95.1% across the different biological samples. nih.gov Ionization suppression, a common challenge in LC-MS/MS, was minimal, ranging from -4.6% to -14.4%, indicating the effectiveness of the sample preparation method. nih.gov

Precision: The precision of the method was confirmed through intra-day and inter-day analyses. Intra-day precision was found to be between 4.1% and 9.3%, while inter-day precision ranged from 2.8% to 11.2%, demonstrating the method's reproducibility. nih.gov

This validated LC-MS/MS method, incorporating Pheniramine-d6 as an internal standard, provides a reliable and sensitive tool for the quantification of pheniramine in a wide array of conventional and alternative biological specimens. nih.gov

Data Tables

Table 1: Validation Parameters for Pheniramine Quantification Using Pheniramine-d6 Internal Standard

Data sourced from Mubashir et al., 2024. nih.gov

ParameterBloodUrineOral FluidHairNail
Linear Range 2-1000 ng/mL2-1000 ng/mL2-1000 ng/mL2-1000 ng/mg5-1000 ng/mg
LOD 1 ng/mL1 ng/mL1 ng/mL1 ng/mL2.5 ng/mg
LLOQ 2 ng/mL2 ng/mL2 ng/mL2 ng/mL5 ng/mg
Mean Recovery 86.3–95.1%86.3–95.1%86.3–95.1%86.3–95.1%86.3–95.1%
Intra-day Precision (%RSD) 4.1–9.3%4.1–9.3%4.1–9.3%4.1–9.3%4.1–9.3%
Inter-day Precision (%RSD) 2.8–11.2%2.8–11.2%2.8–11.2%2.8–11.2%2.8–11.2%

Metabolic Studies and Mechanistic Research Utilizing Deuterated Pheniramine

Investigation of Metabolic Pathways Using Isotope Tracers

Isotope tracers are indispensable tools for elucidating the biotransformation routes of xenobiotics. By introducing a "heavy" label like deuterium (B1214612), researchers can readily distinguish the parent drug and its metabolites from endogenous molecules using mass spectrometry, providing a clear map of its metabolic journey. researchgate.netnih.gov

In vitro metabolic stability assays are fundamental in early drug discovery for predicting how a drug will be cleared by the liver. nuvisan.com These assays typically utilize liver fractions, such as microsomes (which are rich in cytochrome P450 enzymes) or intact hepatocytes, to simulate hepatic metabolism. nuvisan.com The test compound is incubated with these systems, and its disappearance over time is monitored, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com

The primary parameters derived from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint), which reflects the inherent ability of the liver enzymes to metabolize the drug. nuvisan.com Deuteration at a site of metabolism is a known strategy to improve metabolic stability. juniperpublishers.commdpi.com The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. researchgate.netnih.gov Consequently, a deuterated compound like Pheniramine-d6 is expected to exhibit greater metabolic stability compared to its non-deuterated counterpart if the deuterated positions are primary sites of metabolism.

Table 1: Illustrative Comparison of In Vitro Metabolic Stability Parameters

Compound In Vitro System Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Pheniramine (B192746) Human Liver Microsomes 25 27.7
Pheniramine-d6 Human Liver Microsomes 45 15.4
Pheniramine Rat Hepatocytes 30 23.1
Pheniramine-d6 Rat Hepatocytes 58 11.9

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the expected outcome of deuteration on metabolic stability based on established principles.

Pheniramine, like other classic antihistamines, undergoes metabolism primarily through N-demethylation, resulting in the formation of N-desmethylpheniramine and N-didesmethylpheniramine. nih.govdrugbank.com Studies on the related compound chlorpheniramine (B86927) have also identified metabolites resulting from oxidation and conjugation. nih.gov

When Pheniramine-d6 is used as a tracer, its metabolic fate can be meticulously tracked. The mass of the parent compound and its subsequent metabolites will be 6 daltons heavier than their non-deuterated versions (assuming the deuterium labels are not lost during metabolism). This mass shift allows for unambiguous identification using LC-MS/MS. By analyzing the mass spectra of the metabolites, researchers can confirm the metabolic pathways and determine if the deuterated sites are involved in the biotransformation. For instance, if N-demethylation occurs without the loss of the d6-label, it indicates that the deuterated phenyl and pyridyl rings are not the primary sites of this specific metabolic reaction.

Expected deuterated metabolites of Pheniramine-d6 would include:

N-desmethylpheniramine-d6

N-didesmethylpheniramine-d6

Elucidation of Kinetic Isotope Effects (KIE) in Biotransformation

The theoretical foundation of the deuterium KIE lies in the principles of vibrational energy. A C-D bond has a lower zero-point vibrational energy than a C-H bond due to the greater mass of deuterium. This results in a higher activation energy required to break the C-D bond compared to the C-H bond. researchgate.net

In drug metabolism, many oxidative reactions catalyzed by enzymes like cytochrome P450s involve the cleavage of a C-H bond as a critical step. nih.govnih.gov If this bond cleavage is the slowest step (i.e., the rate-determining step) of the metabolic reaction, substituting the hydrogen with deuterium will significantly slow down the reaction rate. This phenomenon is termed a primary deuterium KIE. The magnitude of the KIE (expressed as the ratio of the reaction rates, kH/kD) provides evidence that C-H bond abstraction is at least partially rate-limiting. nih.govnih.gov

Measuring KIE in enzymatic reactions requires precise experimental design to obtain meaningful data. researchgate.net One of the most common and accurate approaches is the internal competition method. nih.gov In this setup, a mixture containing a 1:1 ratio of the non-deuterated (e.g., Pheniramine) and deuterated (e.g., Pheniramine-d6) substrates is incubated with the enzyme system (such as recombinant CYP enzymes or liver microsomes).

The reaction is allowed to proceed for a specific period but is stopped before substrate depletion becomes significant. The amounts of remaining substrate (both deuterated and non-deuterated) and the formed metabolites are then quantified using sensitive analytical techniques like LC-MS or GC-MS. nih.govumd.edu The KIE can be calculated from the ratio of the products formed or the remaining substrates. This competitive design minimizes experimental variability, as both isotopes are subjected to the exact same conditions. nih.gov

Impact of Deuteration on Cytochrome P450 (CYP) Mediated Metabolism

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast majority of drugs. nih.gov Since many CYP-catalyzed reactions involve C-H bond oxidation, deuteration can have a profound impact on a drug's metabolic profile when CYP enzymes are the primary drivers of its clearance. nih.govresearchgate.net

Replacing a hydrogen atom with deuterium at a site targeted by a CYP enzyme can slow down the rate of metabolism at that position. nih.govscilit.com This can lead to several potential outcomes: an increased half-life of the drug, higher systemic exposure, and a reduction in the formation of specific metabolites. juniperpublishers.com

However, the complexity of drug metabolism can sometimes lead to an effect known as "metabolic switching". nih.govnih.gov If a primary metabolic pathway is slowed by deuteration, the drug may be diverted to alternative metabolic pathways that were previously minor. This can lead to an increased formation of different metabolites, which may have their own pharmacological or toxicological profiles. Therefore, understanding the specific CYP isozymes involved in a drug's metabolism is crucial. For structurally similar antihistamines like diphenhydramine, CYP2D6 has been identified as a key enzyme in its metabolism. researchgate.net It is plausible that similar isozymes are involved in pheniramine metabolism.

Table 2: Major Human Cytochrome P450 Isozymes and Their Relevance in Drug Metabolism

CYP Isozyme Common Substrates Potential Relevance to Pheniramine Metabolism
CYP1A2 Theophylline, Caffeine Minor role, but can metabolize aromatic compounds.
CYP2C9 Warfarin, Ibuprofen Potential for involvement in aromatic hydroxylation.
CYP2C19 Omeprazole, Diazepam May contribute to the metabolism of some antihistamines.
CYP2D6 Codeine, Metoprolol, many antidepressants and antihistamines High likelihood of involvement due to structural similarities with known substrates. researchgate.net
CYP3A4 Midazolam, Atorvastatin, vast majority of drugs The most abundant CYP enzyme; often involved in N-dealkylation reactions. nih.gov

Enzyme Inhibition and Induction Profiling

The interaction of a drug with cytochrome P450 (CYP450) enzymes is a critical aspect of its pharmacological profile, as inhibition or induction of these enzymes can lead to significant drug-drug interactions. While specific studies on the enzyme inhibition and induction profile of Pheniramine-d6 Maleate (B1232345) are not extensively available in the public domain, inferences can be drawn from the known metabolism of pheniramine and the general principles of deuteration.

Pheniramine is known to undergo N-demethylation to its primary metabolites, N-desmethylpheniramine and N-didesmethylpheniramine. nih.gov This metabolic pathway is primarily mediated by CYP450 enzymes. The structurally similar first-generation antihistamine, chlorpheniramine, is a known substrate and inhibitor of CYP2D6. researchgate.net Given the structural similarities, it is highly probable that CYP2D6 is also involved in the metabolism of pheniramine.

The deuteration of the N,N-dimethyl group in Pheniramine-d6 Maleate is anticipated to slow down the rate of N-demethylation due to the kinetic isotope effect. This can have several consequences for its enzyme inhibition and induction profile:

Potential for Reduced Mechanism-Based Inhibition: Some drugs or their metabolites can form reactive intermediates that irreversibly inactivate CYP450 enzymes, a phenomenon known as mechanism-based inhibition. If the formation of such an intermediate is dependent on the N-demethylation of pheniramine, the slower metabolism of this compound could lead to a reduced potential for this type of inhibition.

Altered Competitive Inhibition Profile: As a substrate for CYP enzymes, pheniramine can act as a competitive inhibitor of the metabolism of other drugs that are substrates for the same enzyme. By having a slower rate of metabolism, this compound may occupy the active site of the enzyme for a longer duration, potentially leading to a more pronounced or prolonged competitive inhibition of other CYP2D6 substrates.

Induction Potential: Enzyme induction is a process where a drug increases the expression of metabolizing enzymes. criver.com This is typically mediated by nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). The potential for a drug to act as an inducer is generally related to its concentration and residence time in hepatocytes. The altered pharmacokinetic profile of this compound, potentially leading to higher or more sustained plasma concentrations, could theoretically influence its potential to induce CYP450 enzymes. However, without specific experimental data, this remains a theoretical consideration.

The following table summarizes the theoretical impact of deuteration on the enzyme interaction profile of this compound based on the known metabolism of its non-deuterated counterpart.

Interaction TypeObserved with Pheniramine (Inferred)Potential Impact of Deuteration (this compound)Underlying Mechanism
Competitive Inhibition (e.g., of CYP2D6)Acts as a substrate and likely a competitive inhibitor.Potentially more pronounced or prolonged inhibition.Slower metabolism leads to longer residence time in the enzyme's active site.
Mechanism-Based InhibitionPotential exists if N-demethylation leads to a reactive metabolite.Potentially reduced due to a slower rate of reactive metabolite formation.Kinetic isotope effect slows the metabolic activation step.
Enzyme InductionPotential is generally low for first-generation antihistamines.Theoretically could be altered due to changes in pharmacokinetics, but unlikely to be significant.Changes in drug concentration and residence time in hepatocytes.

Substrate Specificity Alterations due to Deuteration

The deuteration of a molecule can not only slow down the rate of a specific metabolic reaction but can also lead to a phenomenon known as "metabolic switching." nih.gov This occurs when the primary metabolic pathway is slowed to such an extent by the kinetic isotope effect that other, previously minor, metabolic pathways become more prominent.

In the case of pheniramine, the primary metabolic pathway is N-demethylation. nih.gov However, other metabolic transformations, such as aromatic hydroxylation on the phenyl or pyridyl rings, are also possible, albeit typically to a lesser extent.

With this compound, the deuteration of the N,N-dimethyl group significantly retards the N-demethylation process. This could result in a greater proportion of the drug being metabolized through alternative pathways. For instance, CYP450 enzymes that might have previously preferentially catalyzed N-demethylation may now catalyze hydroxylation reactions on the aromatic rings of the pheniramine molecule.

This alteration in metabolic pathways can have significant implications:

Formation of Different Metabolites: The metabolic profile of this compound in vivo could show a higher proportion of hydroxylated metabolites compared to its non-deuterated counterpart.

Changes in Pharmacological Activity: The newly formed or more abundant metabolites may have their own pharmacological activity or toxicity profiles, which could differ from those of the parent drug and its N-demethylated metabolites.

Involvement of Different CYP450 Isoforms: While CYP2D6 is implicated in the N-demethylation of similar antihistamines, aromatic hydroxylation can be catalyzed by other CYP450 isoforms, such as those in the CYP1A, CYP2C, or CYP3A subfamilies. Therefore, the deuteration could shift the metabolic dependency of pheniramine to a different set of CYP enzymes.

The potential for metabolic switching in this compound is a key area for mechanistic research. Investigating the full metabolite profile of the deuterated compound in comparison to the non-deuterated form would provide valuable insights into the flexibility of the active sites of the metabolizing enzymes and the determinants of substrate orientation within these sites.

The following table outlines the potential alterations in substrate specificity for this compound.

Metabolic PathwayPrimary for PheniraminePotential for this compoundImplications
N-DemethylationYesSignificantly reducedSlower clearance, potential for altered drug-drug interactions.
Aromatic Hydroxylation (Phenyl Ring)MinorPotentially increasedFormation of different metabolites with potentially different pharmacological profiles.
Aromatic Hydroxylation (Pyridyl Ring)MinorPotentially increasedShift in the primary CYP enzymes involved in metabolism.

Pharmacokinetic and Pharmacodynamic Research in Pre Clinical Models

Pharmacokinetic Characterization in In Vitro Systems

Membrane Permeability and Transport Studies

The permeability of a compound across biological membranes is a critical determinant of its oral absorption and distribution. In vitro models, such as the Caco-2 cell line, are frequently employed to predict the intestinal permeability of drug candidates. youtube.com While specific data for Pheniramine-d6 Maleate (B1232345) is not available, studies on other antihistamines can provide insights into the expected permeability class. For instance, a study utilizing Caco-2 monolayers to compare various antihistamines demonstrated a wide range of permeability characteristics. nih.gov Compounds are generally classified as having low, moderate, or high permeability based on their apparent permeability coefficient (Papp). nih.gov

CompoundApparent Permeability (Papp) (x 10-6 cm/s)Permeability Class
Loratadine24High
TerfenadineNot specified, but has an efflux ratio of 2.5Moderate (likely)
Fexofenadine0.1Low

Given that pheniramine (B192746) is a first-generation antihistamine, its permeability characteristics would be a key factor in its absorption and distribution.

Plasma Protein Binding Determinations

The extent to which a drug binds to plasma proteins influences its distribution and availability to interact with its target receptors. bioivt.com Only the unbound fraction of a drug is pharmacologically active. In vitro methods like equilibrium dialysis are the standard for determining the percentage of plasma protein binding (%PPB). bioivt.com

Specific data for Pheniramine-d6 Maleate is not available, but research on the structurally similar compound chlorpheniramine (B86927) indicates stereoselective binding to human plasma proteins. The (+)S-enantiomer of chlorpheniramine was found to be more extensively bound than its (-)R-enantiomer to total plasma proteins, albumin, and alpha-glycoprotein acid. nih.gov

CompoundTotal Plasma Protein Binding (%)Albumin Binding (%)Alpha-glycoprotein Acid Binding (%)
(+)S-chlorpheniramine382023
(-)R-chlorpheniramine23155

This stereoselectivity in binding can contribute to differences in the pharmacokinetic and pharmacodynamic profiles of the enantiomers.

Pharmacodynamic Investigations in Animal Models

Receptor Binding Kinetics and Affinity Profiling

Pheniramine acts as an antagonist at the histamine (B1213489) H1 receptor. drugbank.com The affinity and binding kinetics of a ligand for its receptor are pivotal to its pharmacological effect. Competitive binding assays are commonly used to determine the binding affinity (Ki) of a compound for a specific receptor.

For pheniramine, its interaction with the histamine H1 receptor has been characterized. drugbank.com While specific kinetic data for the deuterated form is unavailable, the affinity of the parent compound provides a baseline for its expected activity.

CompoundReceptorAction
PheniramineHistamine H1 ReceptorInverse Agonist
PheniramineHistamine H4 ReceptorInverse Agonist

In Vivo Distribution Studies in Animal Models (e.g., Guinea Pig, Rabbit, Dog)

In vivo distribution studies in animal models are essential to understand how a drug distributes into various tissues and organs. Such studies have been conducted for chlorpheniramine in several species.

In guinea pigs , studies have focused on the distribution and characteristics of histamine H1-receptors in the airways using radiolabeled antagonists. nih.gov These studies help in understanding the target site distribution for antihistamines.

In rabbits , pharmacokinetic studies of chlorpheniramine have revealed extensive tissue distribution following intravenous administration. nih.gov The oral bioavailability was found to be low, suggesting a significant first-pass effect. nih.gov

In dogs , the pharmacokinetics of chlorpheniramine have also been investigated, showing rapid and extensive distribution to extravascular tissues. nih.gov Studies have also identified various metabolites of chlorpheniramine in dogs, indicating the metabolic pathways. nih.gov

Assessment of Deuteration's Influence on Target Engagement in Animal Models

The substitution of hydrogen with deuterium (B1214612) can influence the pharmacokinetic and pharmacodynamic properties of a drug. This is known as the kinetic isotope effect. While specific in vivo studies assessing the influence of deuteration on pheniramine's target engagement in animal models are not available, research on other deuterated histamine receptor ligands provides valuable insights.

A study on the effects of deuteration on the binding of histamine and other agonists to the histamine H2 receptor demonstrated that deuteration can alter binding affinities. nih.gov Specifically, deuteration was found to increase the binding affinity for histamine. nih.gov This was attributed to the altered strength of hydrogen bonding upon deuteration, an effect known as the Ubbelohde effect. nih.gov Computational studies have supported these experimental findings, showing that the replacement of exchangeable hydrogen atoms with deuterium can increase the duration of action. nih.gov

These findings suggest that the deuteration in this compound could potentially lead to altered binding kinetics and affinity for the histamine H1 receptor compared to its non-deuterated counterpart. However, without direct experimental evidence, this remains a theoretical consideration.

Chemical Stability and Degradation Pathway Analysis of Pheniramine D6 Maleate

Forced Degradation Studies under Stress Conditions

Forced degradation studies, or stress testing, are crucial for understanding the intrinsic stability of a drug substance and for identifying potential degradation products. These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.

The hydrolytic stability of a drug substance is evaluated by subjecting it to acidic, basic, and neutral conditions. Studies on Pheniramine (B192746) Maleate (B1232345) indicate its susceptibility to degradation under certain hydrolytic conditions.

Acidic Conditions: In the presence of strong acids, Pheniramine Maleate has been observed to undergo degradation.

Basic Conditions: Alkaline conditions have been shown to cause substantial degradation of Pheniramine Maleate. researchgate.net

Neutral Conditions: In neutral aqueous solutions, the degradation of the maleate moiety of similar compounds like chlorpheniramine (B86927) maleate has been observed over time, while the primary amine structure remained stable.

Table 1: Summary of Hydrolytic Degradation of Pheniramine Maleate

ConditionReagentObservation
Acidic5 M HClSignificant degradation
Basic5 M NaOHSignificant degradation
NeutralWaterDegradation of maleate moiety

Data presented is for the non-deuterated analogue, Pheniramine Maleate.

Oxidative degradation is a common pathway for pharmaceutical compounds. For Pheniramine Maleate, oxidative stress has been demonstrated to be a significant factor in its degradation.

Studies have shown that Pheniramine Maleate undergoes substantial degradation when exposed to oxidative conditions, such as treatment with hydrogen peroxide. researchgate.net This suggests that the molecule contains functional groups susceptible to oxidation.

Table 2: Oxidative Degradation of Pheniramine Maleate

Stress ConditionReagentObservation
OxidativeHydrogen PeroxideSubstantial degradation observed

Data presented is for the non-deuterated analogue, Pheniramine Maleate.

The stability of a drug substance under the influence of light and heat is a critical parameter.

Photolytic Degradation: Studies on Pheniramine Maleate have shown that it is relatively stable under photolytic stress, with no substantial degradation observed upon exposure to UV light. researchgate.netnih.gov

Thermal Degradation: Under thermal stress (dry heat), Pheniramine Maleate has been found to be stable. researchgate.netnih.gov However, in some formulations containing other active ingredients, an increase in degradation products has been observed with rising storage temperatures and longer durations. ceu.esresearchgate.netresearchgate.net

Table 3: Photolytic and Thermal Stability of Pheniramine Maleate

Stress ConditionParametersObservation
PhotolyticUV light exposureNo substantial degradation
ThermalDry heat (e.g., 105°C)Stable

Data presented is for the non-deuterated analogue, Pheniramine Maleate.

Identification and Elucidation of Degradation Products

The identification and structural elucidation of degradation products are essential for ensuring the safety and quality of a drug substance.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for separating and identifying degradation products. In studies involving formulations containing pheniramine (or its chlorinated analogue, chlorpheniramine) and other active ingredients like phenylephrine, LC/MS has been employed to identify and determine the molecular weights of degradation products. ceu.esresearchgate.netresearchgate.net For instance, a major degradation product was identified as an adduct of phenylephrine and maleic acid. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of unknown compounds, including degradation products. conicet.gov.ar In the case of degradation products found in formulations containing chlorpheniramine maleate, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMBC, HSQC) NMR techniques has been utilized for the complete characterization of the degradant structures once they have been isolated. ceu.esresearchgate.netresearchgate.net

Theoretical and Computational Investigations

Quantum Mechanical Calculations for Deuterated Compounds

Quantum mechanical (QM) calculations are fundamental in elucidating the subtle yet significant changes that occur upon isotopic substitution. These methods provide a detailed picture of the electronic and vibrational properties of molecules.

Electronic Structure and Bonding Analysis of C-D bonds

The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) to form a carbon-deuterium (C-D) bond introduces a change in the mass of the nucleus, which influences the vibrational energy of the bond. The C-D bond is slightly shorter and stronger than the corresponding carbon-hydrogen (C-H) bond. fiveable.mersc.org This is a consequence of the lower zero-point energy (ZPE) of the heavier C-D bond compared to the C-H bond. rsc.org

Table 1: Comparison of Theoretical C-H and C-D Bond Properties This table presents typical theoretical values to illustrate the differences between C-H and C-D bonds, as specific experimental or computational data for Pheniramine-d6 is not publicly available.

PropertyC-H Bond (Aromatic)C-D Bond (Aromatic)
Vibrational Frequency ~3000-3100 cm⁻¹~2200-2300 cm⁻¹
Zero-Point Energy HigherLower
Bond Dissociation Energy LowerHigher
Average Bond Length LongerShorter

Prediction of Spectroscopic Properties

Computational spectroscopy is a powerful tool for predicting how isotopic substitution will affect the spectral signatures of a molecule. rsc.orgrsc.orgaip.org Deuteration of the phenyl group in pheniramine (B192746) would lead to predictable shifts in its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational Spectroscopy: The most significant change is observed in the infrared (IR) spectrum. The C-H stretching vibrations, typically found in the 3000-3100 cm⁻¹ region for aromatic rings, would be replaced by C-D stretching vibrations at a significantly lower frequency, approximately in the 2200-2300 cm⁻¹ range. worldscientific.com This shift is a direct result of the increased mass of deuterium. QM calculations can simulate the IR spectrum with high accuracy, predicting the frequencies and intensities of these new vibrational modes. nih.gov

NMR Spectroscopy: In ¹H NMR spectroscopy, the signals corresponding to the phenyl protons would disappear. In ¹³C NMR, the carbons attached to deuterium (C-D) would exhibit a characteristic multiplet splitting pattern due to coupling with the deuterium nucleus (which has a spin I=1). Furthermore, a slight upfield shift (to lower ppm values), known as an isotope shift, is expected for the deuterated carbons and adjacent carbons.

Molecular Dynamics Simulations and Docking Studies

Molecular dynamics (MD) simulations and docking studies are essential computational techniques used to explore the behavior of a drug molecule and its interaction with its biological target. mdpi.com For Pheniramine-d6 maleate (B1232345), these studies focus on its binding to the histamine (B1213489) H1 receptor.

Ligand-Receptor Interactions and Binding Affinity Modeling

Pheniramine, like other first-generation antihistamines, acts as an inverse agonist at the histamine H1 receptor. mdpi.com Molecular docking studies are used to predict the binding pose of the ligand within the receptor's active site. nih.govtandfonline.comtandfonline.comresearchgate.net Key interactions for H1 antagonists typically involve an ionic interaction between the protonated amine of the ligand and a conserved aspartate residue (Asp107) in the receptor, as well as hydrophobic and aromatic interactions with surrounding amino acid residues. tandfonline.com

Conformational Analysis of Deuterated Pheniramine Maleate

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. Pheniramine is a flexible molecule with several rotatable bonds. Molecular dynamics simulations can be used to explore the conformational landscape of Pheniramine-d6 maleate in different environments, such as in solution or when bound to the H1 receptor.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The primary motivation for developing deuterated drugs is to alter their ADME properties, particularly metabolism. nih.govnih.gov In silico models play a crucial role in predicting these effects before costly synthesis and experimental testing. nih.govmdpi.comsrce.hrmdpi.comresearchgate.netyoutube.com

The metabolism of pheniramine involves several pathways, including oxidation of the aromatic ring. This oxidation is often mediated by cytochrome P450 (CYP) enzymes and involves the cleavage of a C-H bond. nih.gov Replacing the hydrogen atoms on the phenyl ring with deuterium makes the corresponding C-D bonds stronger and more difficult to break. This phenomenon is known as the Kinetic Isotope Effect (KIE) . nih.govwikipedia.orgacs.org

The KIE leads to a slower rate of metabolism at the deuterated sites. nih.govnih.gov In silico ADME prediction tools can model this effect. By identifying the specific CYP enzymes responsible for pheniramine's metabolism and the sites of metabolic attack (so-called "soft spots"), these models can predict a lower rate of clearance for Pheniramine-d6 compared to pheniramine. This would be predicted to result in a longer half-life and increased systemic exposure of the drug.

Table 2: Predicted ADME Properties of Pheniramine vs. Pheniramine-d6 This table presents a qualitative prediction based on the known principles of the kinetic isotope effect. Quantitative values would require specific experimental data.

ADME PropertyPheniramine (Non-deuterated)This compoundPredicted Rationale
Metabolic Stability (Liver) ModerateHigherSlower rate of CYP450-mediated aromatic hydroxylation due to the KIE. nih.govnih.gov
Systemic Clearance (CL) HigherLowerReduced metabolic clearance contributes to a lower overall systemic clearance.
Half-life (t½) ShorterLongerSlower clearance results in a longer duration of the drug in the body.
Bioavailability LowerPotentially HigherReduced first-pass metabolism in the liver can lead to increased bioavailability.

Future Research Directions and Advanced Applications

Innovations in Deuterated Compound Synthesis

The synthesis of deuterated compounds like Pheniramine-d6 Maleate (B1232345) is continually evolving, with a focus on improving efficiency, selectivity, and sustainability. Emerging methodologies promise to provide more sophisticated and controlled ways to introduce deuterium (B1214612) into organic molecules.

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods represent a promising frontier for the synthesis of deuterated compounds. nih.gov These approaches leverage the high selectivity of enzymes to introduce deuterium at specific molecular positions under mild reaction conditions. nih.gov While the direct biocatalytic deuteration of pheniramine (B192746) has not been extensively reported, the principles of this technology suggest a viable future pathway. Enzymes such as dehydrogenases, in the presence of a deuterated source like heavy water (D₂O), could potentially be used to achieve stereospecific deuteration. nih.gov This would be particularly advantageous for creating isotopologues with deuterium atoms at chiral centers, which are valuable for detailed metabolic and pharmacokinetic studies. nih.gov The development of engineered enzymes could further refine this process, allowing for the targeted deuteration of various positions on the pheniramine molecule.

Flow Chemistry and Continuous Processing for Deuteration

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis methods, including improved reaction control, enhanced safety, and scalability. thalesnano.com The application of flow chemistry to deuteration reactions is an active area of research. thalesnano.com For the synthesis of Pheniramine-d6 Maleate, a continuous-flow process could involve passing the non-deuterated precursor through a reactor containing a solid-supported catalyst and a deuterium source. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher efficiency and deuterium incorporation. thalesnano.com Research into the continuous-flow synthesis of a pheniramine precursor has already been demonstrated, suggesting the feasibility of adapting this technology for the production of the deuterated analogue. researchgate.net This approach could lead to a more cost-effective and environmentally friendly manufacturing process for this compound and other deuterated compounds.

Emerging Analytical Technologies for Deuterated Tracers

The analysis of deuterated compounds is benefiting from the continuous development of more powerful analytical instrumentation. These technologies offer greater sensitivity, resolution, and the ability to perform real-time measurements, which will undoubtedly impact the use of this compound in research.

High-Resolution Mass Spectrometry and Ion Mobility Spectrometry

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for distinguishing between deuterated and non-deuterated compounds and for identifying metabolites with a high degree of confidence. The use of Pheniramine-d6 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of pheniramine in biological matrices has been successfully demonstrated. nih.gov Future applications of HRMS could involve more detailed metabolic profiling studies, where the high resolving power would enable the identification of previously unknown metabolic pathways of pheniramine.

Ion mobility spectrometry (IMS) is another powerful technique that separates ions based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which can help to resolve complex mixtures and differentiate between isomers. While the direct IMS analysis of Pheniramine-d6 has not been reported, studies on other over-the-counter drugs have shown the potential of this technique for rapid identification. nih.gov In the future, IMS-MS could be employed to study the conformational changes of pheniramine and its metabolites, providing deeper insights into its biological activity.

In Situ and Real-Time Monitoring of Deuterated Compounds

The ability to monitor the fate of deuterated compounds in biological systems in real-time and in situ would provide invaluable information for pharmacokinetic and pharmacodynamic studies. While direct real-time monitoring of this compound is still a developing area, advancements in analytical techniques are bringing this closer to reality. For instance, the development of specialized mass spectrometry probes and imaging techniques could one day allow for the direct detection of Pheniramine-d6 and its metabolites in tissues or even living cells. This would enable researchers to observe the dynamic processes of drug absorption, distribution, metabolism, and excretion with unprecedented temporal and spatial resolution.

Broader Applications of Deuterated Pheniramine in Interdisciplinary Research

Beyond its role as an internal standard, deuterated pheniramine has the potential to be a valuable tool in a variety of interdisciplinary research fields. The unique properties of deuterated compounds open up possibilities for their use in metabolic studies, environmental science, and materials science.

In metabolic research, this compound can be used as a tracer to investigate the metabolic pathways of pheniramine in detail. By tracking the incorporation of deuterium into metabolites, researchers can gain a clearer understanding of how the drug is processed in the body. This information is crucial for assessing drug safety and efficacy.

Furthermore, the principles of using deuterated compounds as tracers can be extended to environmental studies to track the fate of pharmaceuticals in the environment. The distinct mass spectrometric signature of Pheniramine-d6 would allow for its sensitive and specific detection in environmental samples, helping to assess its persistence and potential ecological impact.

Advanced Mechanistic Toxicology Studies

Future research endeavors are poised to explore the mechanistic toxicology of this compound, moving beyond standard safety assessments to understand the intricate molecular and cellular interactions that could lead to toxicity. A primary focus of such studies would be to investigate the kinetic isotope effect (KIE) on the metabolic pathways of pheniramine. The substitution of hydrogen with deuterium atoms at specific positions in the pheniramine molecule can alter the rate of metabolic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes. nih.gov

Advanced mechanistic studies would aim to elucidate whether the deuteration in this compound leads to any significant changes in its toxicological profile compared to the non-deuterated parent compound. nih.gov This involves investigating the potential for "metabolic shunting," where a slowed metabolic pathway due to deuteration might divert the metabolism towards alternative routes, potentially leading to the formation of novel metabolites. researchgate.net The toxicological implications of these alternative metabolites would be a key area of investigation. juniperpublishers.com Such studies could also explore if deuteration reduces the formation of known reactive or toxic metabolites of pheniramine, thereby potentially offering a safer profile. researchgate.netsimsonpharma.com

These investigations would employ a range of in vitro and in vivo models to characterize any differences in metabolism and toxicity. salamandra.net The findings from such research could provide valuable insights into the structure-toxicity relationship of pheniramine and guide the development of safer antihistamine therapeutics. nih.gov

Table 1: Potential Areas of Investigation in Advanced Mechanistic Toxicology Studies of this compound
Area of InvestigationRationalePotential Impact
Comparative Metabolism Studies (in vitro and in vivo)To identify any differences in metabolic pathways and metabolite profiles between pheniramine and this compound due to the kinetic isotope effect. Understanding of how deuteration affects the biotransformation of pheniramine and the potential for altered metabolite-mediated toxicity. juniperpublishers.com
Reactive Metabolite Formation AssaysTo determine if deuteration reduces the formation of potentially toxic reactive intermediates. researchgate.netAssessment of whether this compound offers a potentially improved safety profile over the non-deuterated form. simsonpharma.com
Cytotoxicity and Genotoxicity AssaysTo evaluate the potential for cellular damage and genetic mutations caused by this compound and its metabolites.Comprehensive toxicological profiling and risk assessment.

Development of Novel Analytical Standards for Drug Impurity Profiling

This compound is a critical tool in the development of novel and robust analytical standards for the impurity profiling of pheniramine. pharmaffiliates.comlgcstandards.com As a stable isotope-labeled internal standard, it plays a pivotal role in quantitative analytical techniques, particularly in liquid chromatography-mass spectrometry (LC-MS). scioninstruments.comresearchgate.netresearchgate.net The use of a deuterated standard is highly advantageous as it shares very similar physicochemical properties with the analyte of interest (pheniramine), but is distinguishable by its mass. youtube.com

In the context of drug impurity profiling, this compound is added to a sample containing pheniramine and its impurities at a known concentration. researchgate.net It co-elutes with pheniramine during chromatographic separation and experiences similar ionization effects in the mass spectrometer. thermofisher.com By comparing the signal intensity of the impurities to that of the known concentration of this compound, a highly accurate and precise quantification of these impurities can be achieved. scioninstruments.com This is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products, as regulatory bodies require strict control over impurity levels. tandfonline.com

The development of analytical methods using this compound allows for the detection and quantification of various process-related impurities and degradation products of pheniramine. mdpi.comnih.gov These impurities can arise during the synthesis, storage, or formulation of the drug product. mdpi.com The high accuracy afforded by using a stable isotope-labeled standard is essential for validating these analytical methods and ensuring they meet the stringent requirements of regulatory agencies. scribd.com

Table 2: Common Impurities of Pheniramine Quantified Using this compound as an Internal Standard
Impurity NameSourceSignificance
2-Benzylpyridine (B1664053)Starting material or synthetic byproduct mdpi.comPotential for toxicity, affecting the liver, kidneys, and nervous system. mdpi.com
Pheniramine N-OxideDegradation productIndicates product instability and may have different pharmacological or toxicological properties.
DesmethylpheniramineMetabolite and potential process impurityMay have pharmacological activity and needs to be controlled.

Exploration in Quantitative Systems Pharmacology (QSP) Modeling

While this compound is not directly used as a therapeutic agent in Quantitative Systems Pharmacology (QSP) models, the high-quality analytical data it helps generate are fundamental to the development and validation of these complex computational models for pheniramine. frontiersin.org QSP models are mathematical representations of biological systems that integrate data from various sources to simulate the pharmacokinetics (PK) and pharmacodynamics (PD) of a drug in the body. nih.govspringernature.com

The accurate measurement of drug and metabolite concentrations over time is a critical input for developing robust PK models, which form the foundation of QSP models. nih.govslideshare.net The use of this compound as an internal standard in bioanalytical methods ensures the high precision and accuracy of the pharmacokinetic data obtained from preclinical and clinical studies of pheniramine. thermofisher.comukisotope.com This data allows for the precise characterization of pheniramine's absorption, distribution, metabolism, and excretion (ADME) properties. youtube.com

By providing reliable data, this compound indirectly contributes to the predictive power of QSP models for pheniramine. mdpi.comintellisoft.io These models can then be used to explore various "what-if" scenarios, such as predicting the drug's efficacy and safety in different patient populations, optimizing dosing regimens, and identifying potential drug-drug interactions. youtube.com The integration of accurate, analytically validated data is what allows QSP models to be a powerful tool in modern drug development, and the role of stable isotope-labeled standards like this compound in generating this data is indispensable. frontiersin.org

Table 3: Types of Data for Pheniramine QSP Models Obtained Using this compound as an Analytical Standard
Data TypeRelevance to QSP ModelingContribution of this compound
Plasma concentration-time profilesEssential for determining key pharmacokinetic parameters like clearance, volume of distribution, and half-life. nih.govEnsures the accuracy and precision of the concentration measurements. thermofisher.com
Metabolite concentration profilesAllows for the modeling of metabolic pathways and the assessment of metabolite-driven efficacy or toxicity.Enables accurate quantification of pheniramine metabolites.
Bioavailability and bioequivalence dataCrucial for comparing different formulations and routes of administration.Provides a reliable basis for these comparative assessments.

Q & A

Q. What validated analytical methods are recommended for quantifying Pheniramine-d6 Maleate in biological matrices?

To quantify this compound in biological samples (e.g., serum, urine), researchers commonly employ gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). For GC-MS, derivatization may be required to enhance volatility, while LC-MS/MS offers higher sensitivity without derivatization steps. Key considerations include:

  • Sample preparation : Protein precipitation or solid-phase extraction to reduce matrix interference .
  • Internal standards : Use deuterated analogs (e.g., this compound itself) to correct for ionization variability in LC-MS/MS .
  • Validation parameters : Ensure linearity (1–100 ng/mL), precision (<15% RSD), and recovery (>80%) per ICH guidelines .

Q. How do deuterated internal standards improve the accuracy of this compound quantification?

Deuterated internal standards (e.g., this compound) mitigate matrix effects and instrument variability by co-eluting with the analyte, providing a stable reference for retention time and ionization efficiency. This is critical in LC-MS/MS workflows, where deuterated standards reduce signal suppression/enhancement caused by biological matrices . For example, a 100 µg/mL deuterated standard solution can normalize batch-to-batch variability in pharmacokinetic studies .

Q. What stability parameters should be evaluated for this compound in long-term storage?

Stability studies should assess:

  • Thermal degradation : Accelerated testing at 40°C/75% RH for 6 months to predict shelf life.
  • Photostability : Exposure to UV-Vis light (ICH Q1B) to identify degradation products .
  • Solution stability : Monitor pH-dependent hydrolysis in aqueous buffers (e.g., 0.1% phosphoric acid enhances stability) .
    Use high-performance liquid chromatography (HPLC) with diode-array detection to track degradation peaks and quantify intact compound .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize chromatographic separation of this compound in complex formulations?

RSM, combined with D-optimal design, allows systematic optimization of HPLC parameters (e.g., mobile phase composition, column temperature). For example:

  • Factors : Acetonitrile percentage (20–40%), pH (2.5–4.5), flow rate (0.8–1.2 mL/min).
  • Responses : Resolution, peak symmetry, and runtime .
  • Validation : Confirm robustness via a 3×3 factorial design, ensuring <5% variation in retention times . Software tools like Design-Expert® streamline model fitting and desirability function analysis .

Q. How can researchers resolve discrepancies in solubility and self-association data for this compound?

Conflicting solubility data may arise from self-association phenomena, where the compound forms aggregates in solution. To address this:

  • Light-scattering studies : Measure aggregation thresholds at varying concentrations (e.g., 0.1–10 mM) to identify critical micelle concentrations (CMC) .
  • Cross-validation : Compare results from UV-Vis spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry to confirm monomeric vs. aggregated states .
  • Buffer optimization : Use low-ionic-strength buffers (e.g., 10 mM phosphate, pH 7.4) to minimize aggregation artifacts in pharmacokinetic models .

Q. What novel electrochemical methods are emerging for this compound determination?

Voltammetric techniques, such as differential pulse voltammetry (DPV), offer cost-effective alternatives to chromatography. Key steps include:

  • Electrode modification : Carbon paste electrodes functionalized with molecularly imprinted polymers (MIPs) to enhance selectivity .
  • Calibration : Linear ranges of 0.5–50 µM with detection limits <0.1 µM in urine samples .
  • Interference testing : Validate against structurally similar antihistamines (e.g., chlorpheniramine) to ensure specificity .

Q. What strategies ensure reliability when cross-validating this compound data across laboratories?

To harmonize inter-laboratory results:

  • Reference materials : Use USP-grade Pheniramine Maleate RS for assay calibration .
  • Protocol standardization : Adopt USP monographs for mobile phase preparation (e.g., 0.1% phosphoric acid) and column specifications (C18, 5 µm particle size) .
  • Blinded replicates : Distribute blinded samples spiked with known concentrations (e.g., 8 µg/mL) to assess inter-lab precision .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.